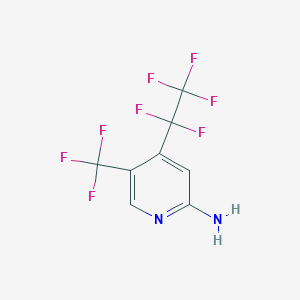

4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ペンタフルオロエチル-5-トリフルオロメチルピリジン-2-アミンは、分子式がC8H4F8N2であるフッ素化有機化合物です。 この化合物は、ピリジン環にペンタフルオロエチル基とトリフルオロメチル基の両方が結合しているため、さまざまな科学分野においてユニークで貴重な分子となっています .

2. 製法

4-ペンタフルオロエチル-5-トリフルオロメチルピリジン-2-アミンの合成は、通常、2-ブロモ-5-(トリフルオロメチル)ピリジンと対応する芳香族アミンを、パラジウム触媒によるアミノ化反応で反応させることで行われます。 このプロセスでは、Pd(dba)2/BINAP触媒系が用いられ、良好な収率から高収率が得られます . 工業生産方法では、大規模合成用に最適化された同様の触媒プロセスが用いられる場合があります。

準備方法

The synthesis of 4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. This process uses a Pd(dba)2/BINAP catalytic system, resulting in good to high yields . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

化学反応の分析

科学的研究の応用

4-ペンタフルオロエチル-5-トリフルオロメチルピリジン-2-アミンは、科学研究においていくつかの応用が期待されています。

化学: より複雑なフッ素化化合物の合成におけるビルディングブロックとして使用されます。

生物学と医学: この化合物のユニークな構造は、特にバイオアベイラビリティと代謝安定性を向上させた分子を設計する際に、創薬の潜在的な候補となっています。

作用機序

4-ペンタフルオロエチル-5-トリフルオロメチルピリジン-2-アミンの作用機序は、フッ素原子の電子求引効果の影響を受けた、特定の分子標的との相互作用を伴います。 これらの効果は、化合物の反応性とさまざまな生物学的標的への結合親和性を変化させる可能性があり、代謝プロセスに関与する経路に影響を与える可能性があります .

6. 類似化合物の比較

4-ペンタフルオロエチル-5-トリフルオロメチルピリジン-2-アミンは、次のような他のフッ素化ピリジン誘導体と比較することができます。

2-アミノ-4-トリフルオロメチルピリジン: 構造は似ていますが、ペンタフルオロエチル基がないため、電子求引性が低くなります。

5-(トリフルオロメチル)ピリジン-2-アミン: トリフルオロメチル基のみが含まれており、化学的性質と反応性が異なります.

類似化合物との比較

4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine can be compared with other fluorinated pyridine derivatives, such as:

2-Amino-4-trifluoromethylpyridine: Similar in structure but lacks the pentafluoroethyl group, making it less electron-withdrawing.

5-(Trifluoromethyl)pyridin-2-ylamine: Contains only the trifluoromethyl group, resulting in different chemical properties and reactivity.

特性

分子式 |

C8H4F8N2 |

|---|---|

分子量 |

280.12 g/mol |

IUPAC名 |

4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C8H4F8N2/c9-6(10,8(14,15)16)3-1-5(17)18-2-4(3)7(11,12)13/h1-2H,(H2,17,18) |

InChIキー |

FNKIKRRWTCPDRQ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)C(C(F)(F)F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B11756720.png)

![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)

![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756735.png)

![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)

![7-Oxa-2-azaspiro[3.6]decane](/img/structure/B11756753.png)

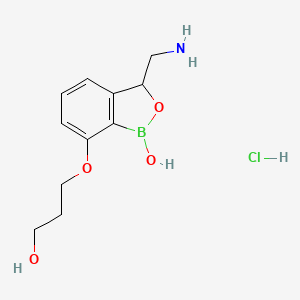

![6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11756756.png)

![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)